Chloramphenicol glucuronide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

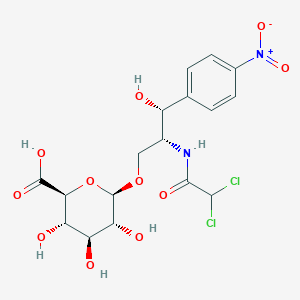

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPTSDFEIFMJP-PEXHWNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960343 | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-33-2 | |

| Record name | Chloramphenicol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloramphenicol Glucuronide Formation and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation and excretion of chloramphenicol (B1208) glucuronide, a critical pathway in the metabolism and elimination of the broad-spectrum antibiotic, chloramphenicol. The following sections detail the enzymatic processes, pharmacokinetic parameters, and relevant experimental methodologies.

Formation of Chloramphenicol Glucuronide

Chloramphenicol undergoes extensive metabolism in the liver, with the primary route of biotransformation being glucuronidation. This process is a Phase II metabolic reaction that conjugates chloramphenicol with glucuronic acid, rendering it more water-soluble and facilitating its excretion.

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of hepatocytes. The major isoform responsible for the glucuronidation of chloramphenicol in humans is UGT2B7 .[1] Minor contributions from UGT1A6 and UGT1A9 have also been reported.[1]

The glucuronidation of chloramphenicol results in the formation of two main metabolites:

-

Chloramphenicol-3-O-glucuronide: The major metabolite, formed at the primary alcohol group of chloramphenicol.

-

Chloramphenicol-1-O-glucuronide: A minor metabolite, formed at the secondary alcohol group.[1]

The formation of chloramphenicol-3-O-glucuronide by pooled human liver microsomes (HLMs) follows biphasic Michaelis-Menten kinetics, suggesting the involvement of multiple enzyme systems or allosteric effects. In contrast, the expressed UGT2B7 enzyme exhibits standard Michaelis-Menten kinetics for the formation of this major metabolite.[1] The formation of the minor 1-O-glucuronide by both pooled HLMs and expressed UGT2B7 has been shown to follow substrate inhibition kinetics.[1]

Signaling Pathway for Chloramphenicol Glucuronidation

The following diagram illustrates the enzymatic conversion of chloramphenicol to its glucuronide conjugates.

Chloramphenicol Glucuronidation Pathway

Excretion Pathways of Chloramphenicol and its Glucuronide

The increased water solubility of this compound facilitates its elimination from the body primarily through two major pathways: renal excretion and biliary excretion.

Renal Excretion

The kidneys are the principal route for the elimination of chloramphenicol and its metabolites. A significant portion of an administered dose of chloramphenicol is excreted in the urine, with the majority being in the form of the inactive glucuronide conjugate.[2][3] Only a small fraction of the parent drug is excreted unchanged.[2][4]

Biliary Excretion

Chloramphenicol and its glucuronide are also actively excreted into the bile.[5] This is a significant pathway for the elimination of the drug, and the concentration of chloramphenicol in the bile can be considerably higher than in the blood.[6] Following biliary excretion into the intestine, the glucuronide conjugate can be hydrolyzed back to the active chloramphenicol by bacterial β-glucuronidases, leading to potential reabsorption in an enterohepatic circulation loop.[6]

The diagram below illustrates the excretion pathways of chloramphenicol and its glucuronide.

Excretion Pathways of Chloramphenicol

Quantitative Data

The following tables summarize key quantitative data related to the formation and excretion of this compound.

Table 1: Kinetic Parameters for Chloramphenicol Glucuronidation

| Enzyme Source | Metabolite | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Pooled Human Liver Microsomes | 3-O-Glucuronide | Biphasic Michaelis-Menten | Km1: 46.0, Km2: 1027 | - | [1] |

| Expressed Human UGT2B7 | 3-O-Glucuronide | Michaelis-Menten | 109.1 | - | [1] |

| Pooled Human Liver Microsomes | 1-O-Glucuronide | Substrate Inhibition | 408.2 | - | [1] |

| Expressed Human UGT2B7 | 1-O-Glucuronide | Substrate Inhibition | 115.0 | - | [1] |

Table 2: Pharmacokinetic Parameters of Chloramphenicol and this compound in Horses (50 mg/kg dose)

| Administration Route | Analyte | Cmax (µg/mL) | Relative Bioavailability (%) | Metabolic Ratio (Glucuronide/Parent) | Reference |

| Per Rectum (PR) | Chloramphenicol | 0.119 ± 0.135 | 0.56 ± 0.86 | 20.2 ± 6.19 | [7] |

| Nasogastric Tube (NGT) | Chloramphenicol | 11.7 ± 5.8 | - | 5 ± 1.88 | [7] |

Table 3: Urinary Excretion of Chloramphenicol and Metabolites in Humans

| Analyte | Percentage of Dose Excreted in Urine | Reference |

| Unchanged Chloramphenicol | 5 - 15% | [8] |

| This compound | ~80% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Chloramphenicol Glucuronidation Assay using Rat Liver Microsomes

Objective: To determine the in vitro glucuronidation rate of chloramphenicol using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Chloramphenicol

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS/MS detection

Procedure:

-

Microsome Preparation: Thaw cryopreserved rat liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 1 mg/mL) with ice-cold Tris-HCl buffer.

-

Activation (Optional but Recommended): To expose the UGT active sites within the microsomal membrane, pre-incubate the diluted microsomes with a pore-forming agent like alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15-20 minutes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer (to final volume)

-

MgCl₂ (e.g., final concentration of 5 mM)

-

Activated microsomal suspension

-

Chloramphenicol (at various concentrations to determine kinetics)

-

-

Initiation of Reaction: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 2 mM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

-

Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound formation by a validated HPLC-UV or HPLC-MS/MS method.

Experimental Workflow Diagram:

In Vitro Glucuronidation Assay Workflow

Quantification of Chloramphenicol and its Glucuronide in Urine and Bile by HPLC-MS/MS

Objective: To quantify the concentrations of chloramphenicol and this compound in biological matrices such as urine and bile.

Materials:

-

Urine or bile samples

-

Chloramphenicol and this compound analytical standards

-

Internal standard (e.g., deuterated chloramphenicol)

-

β-glucuronidase (from Helix pomatia or E. coli)

-

Acetate (B1210297) buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment (for Glucuronide Hydrolysis):

-

To an aliquot of urine or bile, add an internal standard.

-

Add acetate buffer to adjust the pH to approximately 5.0.

-

Add β-glucuronidase solution and incubate at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis of the glucuronide conjugate to the parent drug.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Sample Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for chloramphenicol and its internal standard should be used for accurate quantification.

-

Bile Duct Cannulation in Rats for Excretion Studies

Objective: To collect bile from rats to study the biliary excretion of chloramphenicol and its metabolites.

Materials:

-

Sprague-Dawley rats (male, of appropriate weight)[9]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Cannulas (e.g., polyethylene (B3416737) tubing)

-

Sutures

-

Metabolic cage for bile and urine collection

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the abdominal area.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the liver and small intestine.

-

Carefully locate the common bile duct.

-

Ligate the bile duct close to the duodenum.

-

Make a small incision in the bile duct and insert a cannula directed towards the liver. Secure the cannula with sutures.

-

To maintain the enterohepatic circulation of bile salts, a second cannula can be inserted into the duodenum. The bile-collecting cannula can be connected to the duodenal cannula externally.

-

-

Exteriorization of Cannula: Tunnel the cannula subcutaneously to the dorsal neck region and exteriorize it.

-

Recovery: Close the abdominal incision. Allow the animal to recover from surgery in a heated cage.

-

Sample Collection: House the rat in a metabolic cage that allows for separate collection of urine and feces. Connect the exteriorized bile cannula to a collection tube. Bile can be collected at timed intervals following the administration of chloramphenicol.

-

Sample Analysis: Analyze the collected bile samples for chloramphenicol and its glucuronide using the HPLC-MS/MS method described above.

This guide provides a foundational understanding of the critical pathways involved in the metabolism and excretion of chloramphenicol. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ldh.la.gov [ldh.la.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microdialysis study of biliary excretion of chloramphenicol and its glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. Pharmacokinetics of Chloramphenicol and this compound in Horses Following Administration Per Rectum or via Nasogastric Intubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile of Chloramphenicol and Its Glucuronide Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, has seen its clinical utility significantly curtailed due to a well-documented, albeit rare, association with severe hematological toxicities. Its primary route of metabolism in humans is glucuronidation, a Phase II detoxification process that conjugates chloramphenicol with glucuronic acid to form chloramphenicol glucuronide. This metabolite is generally considered inactive and less toxic, facilitating its excretion from the body.[1] This guide provides a comprehensive comparative analysis of the toxicological profiles of the parent drug, chloramphenicol, and its major metabolite, this compound. We will delve into the mechanisms of chloramphenicol-induced toxicity, with a particular focus on mitochondrial protein synthesis inhibition and its link to bone marrow suppression. Furthermore, we will present available quantitative toxicity data, detail relevant experimental protocols, and provide visual representations of key metabolic and signaling pathways. A clear understanding of the differential toxicity between chloramphenicol and its glucuronide metabolite is paramount for risk assessment and the development of safer therapeutic alternatives.

Introduction

Initially isolated from Streptomyces venezuelae in 1948, chloramphenicol was the first synthetically mass-produced antibiotic.[2] Its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms, made it an invaluable therapeutic agent for serious infections like typhoid fever, meningitis, and cholera.[2][3] However, the emergence of severe and often fatal adverse effects, most notably aplastic anemia and "gray baby syndrome," has relegated its use to situations where safer antibiotics are ineffective or contraindicated.[2][4]

The toxicity of chloramphenicol is intrinsically linked to its mechanism of action and metabolic fate. In humans, the primary detoxification pathway is hepatic glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which converts the lipophilic parent drug into the more water-soluble and readily excretable this compound.[5][6] This guide aims to provide a detailed technical overview of the toxicological differences between chloramphenicol and its glucuronide metabolite, offering valuable insights for researchers and professionals in the field of drug development and toxicology.

Metabolism of Chloramphenicol: The Role of Glucuronidation

The metabolic conversion of chloramphenicol to its glucuronide conjugate is a critical step in its detoxification and elimination. This process primarily occurs in the liver.[7]

Mechanism of Glucuronidation:

Glucuronidation is a major Phase II metabolic pathway that involves the transfer of a glucuronic acid moiety from the activated donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate, in this case, chloramphenicol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid group significantly increases the water solubility of chloramphenicol, thereby facilitating its renal excretion.[1][3] In humans, UGT2B7 has been identified as the primary UGT isoform responsible for the O-glucuronidation of chloramphenicol, with minor contributions from UGT1A6 and UGT1A9.[5] Two main glucuronide metabolites have been identified: the major 3-O-chloramphenicol glucuronide and the minor 1-O-chloramphenicol glucuronide.[8][9]

Figure 1. Metabolic pathway of chloramphenicol glucuronidation.

Toxicological Profile of Chloramphenicol

The toxicity of chloramphenicol is multifaceted, with the most significant adverse effects being hematological. These can be categorized into two distinct types: a dose-related, reversible bone marrow suppression and a rare, idiosyncratic, and often fatal aplastic anemia.[6][10]

Mechanisms of Toxicity

Mitochondrial Protein Synthesis Inhibition:

The primary mechanism underlying the dose-dependent toxicity of chloramphenicol is its ability to inhibit mitochondrial protein synthesis.[10][11][12] Due to the evolutionary similarities between mitochondrial and bacterial ribosomes, chloramphenicol can bind to the 50S ribosomal subunit within mitochondria, thereby inhibiting peptidyl transferase activity and halting protein chain elongation.[11][13] This disruption of mitochondrial protein synthesis impairs cellular respiration and ATP production, leading to cellular dysfunction, particularly in cells with high energy demands such as hematopoietic progenitor cells.[13][14] This is the basis for the reversible anemia, thrombocytopenia, and reticulocytopenia observed with high doses of the drug.[6]

Figure 2. Signaling pathway of chloramphenicol-induced mitochondrial toxicity.

Aplastic Anemia:

The mechanism behind chloramphenicol-induced aplastic anemia is less understood and is considered an idiosyncratic reaction, meaning it is not dose-dependent and occurs unpredictably.[15] It is hypothesized to involve a complex interplay of metabolic activation and an immune-mediated response.[12][15] One theory suggests that metabolic transformation of the p-NO2 group of chloramphenicol, possibly by intestinal bacteria, generates toxic intermediates that can cause DNA damage in hematopoietic stem cells.[10][16] Another proposed mechanism involves an autoimmune reaction where dysregulated T-lymphocytes attack and destroy hematopoietic stem cells.[17]

Gray Baby Syndrome:

This is a rare but serious adverse effect observed in neonates, particularly premature infants, who are administered chloramphenicol.[2] It is caused by the inability of the immature neonatal liver to effectively glucuronidate and excrete the drug, leading to its accumulation.[2] Symptoms include abdominal distension, vomiting, a characteristic ashen-gray skin color, and cardiovascular collapse.[2]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for chloramphenicol.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 2500 mg/kg | |

| LD50 | Mouse | Intravenous | 200 mg/kg | [3] |

| LD50 | Mouse | Intraperitoneal | 1320 mg/kg | [3] |

| IC50 (Mitochondrial Protein Synthesis) | Rat Liver Mitochondria | In vitro | 15 µM | [18] |

| IC50 (Bacterial Protein Synthesis) | E. coli extracts | In vitro | 10 µM | [18] |

Toxicological Profile of this compound

In stark contrast to its parent compound, this compound is generally considered to be a non-toxic, inactive metabolite.[7][19] The process of glucuronidation effectively serves as a detoxification pathway, converting the biologically active and toxic chloramphenicol into a form that can be safely eliminated from the body.[1]

The addition of the glucuronic acid moiety drastically alters the physicochemical properties of the molecule, rendering it unable to effectively cross cell membranes and interact with its intracellular targets, such as mitochondrial ribosomes. Its increased water solubility ensures rapid renal clearance, preventing its accumulation to toxic levels.[1][3] While there is a lack of extensive toxicological studies specifically on the isolated this compound, its role as the primary excretory product and the absence of associated toxicity in clinical observations strongly support its classification as a detoxification product.[7][19]

Comparative Toxicology: Chloramphenicol vs. This compound

| Feature | Chloramphenicol | This compound |

| Biological Activity | Active antibiotic | Inactive |

| Toxicity | Toxic (hematological, mitochondrial) | Generally considered non-toxic[1][7][19] |

| Mechanism of Toxicity | Inhibition of mitochondrial protein synthesis, potential for DNA damage by metabolites | Not applicable |

| Lipophilicity | Lipophilic | Hydrophilic |

| Metabolism | Parent drug | Metabolite of chloramphenicol |

| Excretion | Primarily metabolized before excretion | Readily excreted by the kidneys |

Experimental Protocols

In Vitro Assessment of Mitochondrial Toxicity

Objective: To determine the effect of chloramphenicol on mitochondrial protein synthesis in a cultured cell line (e.g., HepG2).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions.

-

Treatment: Expose cells to varying concentrations of chloramphenicol for a specified duration (e.g., 24-48 hours).

-

Mitochondrial Protein Synthesis Assay:

-

Pulse-label the cells with a radioactive amino acid (e.g., 35S-methionine/cysteine) in the presence of a cytosolic protein synthesis inhibitor (e.g., emetine). This ensures that only mitochondrial protein synthesis is measured.

-

Lyse the cells and isolate the mitochondrial fraction.

-

Separate mitochondrial proteins by SDS-PAGE.

-

Visualize the newly synthesized radiolabeled proteins by autoradiography.

-

-

Data Analysis: Quantify the intensity of the radiolabeled bands to determine the extent of inhibition of mitochondrial protein synthesis at different chloramphenicol concentrations. Calculate the IC50 value.

Figure 3. Experimental workflow for assessing mitochondrial protein synthesis inhibition.

In Vivo Assessment of Hematotoxicity in a Murine Model

Objective: To evaluate the dose-dependent hematological effects of chloramphenicol in mice.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Dosing: Administer chloramphenicol via an appropriate route (e.g., intraperitoneal injection) at various doses for a specified period (e.g., 14 days).[20] A control group should receive the vehicle only.[20]

-

Sample Collection: Collect blood samples at regular intervals during the study and at the terminal endpoint.

-

Hematological Analysis: Perform a complete blood count (CBC) to measure parameters such as red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count.

-

Bone Marrow Analysis: At the end of the study, isolate bone marrow from the femur and tibia. Perform histological analysis and assess bone marrow cellularity.

-

Data Analysis: Statistically analyze the hematological parameters and bone marrow cellularity between the different dose groups and the control group to determine the extent of bone marrow suppression.

Conclusion

The toxicological profiles of chloramphenicol and its glucuronide metabolite are markedly different. Chloramphenicol exhibits significant toxicity, primarily targeting the mitochondria and leading to dose-dependent bone marrow suppression, and in rare cases, idiosyncratic aplastic anemia. In contrast, this compound is an inactive, hydrophilic metabolite that is efficiently excreted and considered non-toxic. The glucuronidation of chloramphenicol is a classic example of metabolic detoxification, highlighting the critical role of Phase II metabolism in mitigating the harmful effects of xenobiotics. For drug development professionals, this underscores the importance of understanding the metabolic fate of drug candidates and the toxicological potential of both the parent compound and its metabolites. Future research should continue to elucidate the precise mechanisms of chloramphenicol-induced aplastic anemia to better predict and prevent this devastating adverse drug reaction.

References

- 1. CAS 39751-33-2: Chloramphenicol 3-glucuronide | CymitQuimica [cymitquimica.com]

- 2. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 5. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient With a Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. smj.org.sg [smj.org.sg]

- 13. oncotarget.com [oncotarget.com]

- 14. jmg.bmj.com [jmg.bmj.com]

- 15. shebaonline.org [shebaonline.org]

- 16. Possible association between ocular chloramphenicol and aplastic anaemia—the absolute risk is very low - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gktoday.in [gktoday.in]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. iieta.org [iieta.org]

An In-depth Technical Guide to Chloramphenicol Glucuronide: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a potent broad-spectrum antibiotic, undergoes extensive phase II metabolism in humans, primarily through glucuronidation. This process, crucial for its detoxification and excretion, results in the formation of chloramphenicol glucuronide. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its enzymatic formation, and detailed experimental protocols for its synthesis, characterization, and relevant enzymatic assays. This information is intended to support researchers and professionals in the fields of drug metabolism, pharmacology, and toxicology.

Chemical Structure and Properties

This compound is the major metabolite of chloramphenicol. The glucuronic acid moiety is conjugated to the hydroxyl groups of chloramphenicol, with the primary site of attachment being the C-3 hydroxyl group, forming chloramphenicol 3-O-glucuronide. A minor metabolite, chloramphenicol 1-O-glucuronide, is also formed through conjugation at the C-1 hydroxyl group.[1][2][3] The addition of the highly polar glucuronic acid group significantly increases the water solubility of chloramphenicol, facilitating its renal excretion.

Chemical Structure

The chemical structure of the primary metabolite, chloramphenicol 3-O-glucuronide, is depicted below.

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted values due to the limited availability of experimentally derived data for the purified metabolite.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀Cl₂N₂O₁₁ | PubChem |

| Molecular Weight | 499.25 g/mol | PubChem |

| Melting Point | 170-174 °C (predicted) | ChemicalBook |

| Boiling Point | 897.7 ± 65.0 °C (predicted) | ChemicalBook |

| Density | 1.71 ± 0.1 g/cm³ (predicted) | ChemicalBook |

| pKa | 2.81 ± 0.70 (predicted) | ChemicalBook |

| Solubility | Slightly soluble in methanol (B129727) and water | ChemicalBook |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | ChemicalBook |

Enzymatic Formation of this compound

The conjugation of glucuronic acid to chloramphenicol is a detoxification reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This enzymatic process occurs primarily in the liver.

The UGT Superfamily

UGTs are membrane-bound enzymes located in the endoplasmic reticulum that play a critical role in the metabolism of a wide array of xenobiotics and endogenous compounds. They catalyze the transfer of glucuronic acid from the activated donor substrate, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a nucleophilic acceptor group on the substrate.

Specific UGT Isoforms Involved

Research has identified specific UGT isoforms responsible for the glucuronidation of chloramphenicol. UGT2B7 is the primary human hepatic isoform responsible for the formation of both the major 3-O-glucuronide and the minor 1-O-glucuronide metabolites.[3] Minor contributions to chloramphenicol glucuronidation have also been attributed to UGT1A6 and UGT1A9 .[3]

The enzymatic reaction is illustrated in the following diagram:

Experimental Protocols

This section outlines the key experimental methodologies for the biosynthesis, purification, characterization, and enzymatic activity assessment of this compound.

Biosynthesis and Purification of this compound

Objective: To produce and isolate this compound for use as an analytical standard or for further in vitro studies.

Methodology:

-

Incubation with Human Liver Microsomes (HLMs):

-

A reaction mixture is prepared containing pooled human liver microsomes, chloramphenicol, and the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).[1][2]

-

To facilitate the entry of UDPGA into the microsomal lumen where the UGT active site resides, a pore-forming agent such as alamethicin (B1591596) is typically included.[4]

-

The reaction is incubated at 37°C for a specified period.

-

-

Reaction Termination:

-

The enzymatic reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Following centrifugation to remove the precipitated proteins, the supernatant containing the chloramphenicol glucuronides is subjected to reversed-phase HPLC.[1][2]

-

A C18 column is commonly used with a gradient elution system of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of a modifying acid like formic acid to improve peak shape.

-

Fractions corresponding to the this compound peaks are collected.

-

-

Solvent Evaporation:

-

The collected fractions are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or a centrifugal vacuum concentrator) to yield the purified this compound.

-

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Methodologies:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the identification and quantification of chloramphenicol and its metabolites.[1][2][5][6][7]

-

Principle: The sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The parent ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

-

Typical Parameters: Reversed-phase chromatography is often employed. Mass spectrometric analysis is typically performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and 2D NMR techniques are used to elucidate the precise structure of the glucuronide, including the site of glucuronidation.[1][2]

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily protons) within a molecule, allowing for the determination of its three-dimensional structure.

-

UGT Activity Assay for Chloramphenicol Glucuronidation

Objective: To measure the rate of chloramphenicol glucuronidation by a specific UGT isoform or a complex biological matrix like HLMs.

General Protocol:

-

Reaction Setup:

-

A reaction mixture is prepared containing the enzyme source (e.g., recombinant UGT isoform or HLMs), chloramphenicol at various concentrations, UDPGA, and a suitable buffer.

-

The reaction is initiated by the addition of UDPGA after a brief pre-incubation period at 37°C.

-

-

Incubation and Termination:

-

The reaction is allowed to proceed for a defined time, ensuring that the product formation is within the linear range.

-

The reaction is terminated as described in the biosynthesis protocol.

-

-

Quantification of Product Formation:

-

The amount of this compound formed is quantified using a validated analytical method, typically LC-MS/MS. A standard curve of the purified glucuronide is used for accurate quantification.

-

Alternative High-Throughput Assays:

-

Fluorometric Assays: Commercially available kits utilize a fluorogenic UGT substrate. The glucuronidation of this substrate results in a change in fluorescence, which can be monitored to determine UGT activity.[8] These assays are useful for high-throughput screening of potential UGT inhibitors.

-

Luminescent Assays (e.g., UGT-Glo™): These assays employ a proluciferin UGT substrate. Upon glucuronidation, the remaining unreacted UDPGA is converted to ATP, which then drives a luciferase reaction, generating a light signal that is inversely proportional to the UGT activity.[9]

Conclusion

This compound is the principal metabolite of chloramphenicol in humans, formed predominantly by the action of the UGT2B7 enzyme. Its formation is a critical step in the detoxification and elimination of the parent drug. The information and protocols provided in this guide offer a foundational resource for researchers and professionals working on the metabolism and disposition of chloramphenicol and other xenobiotics that undergo glucuronidation. A thorough understanding of these processes is essential for drug development, safety assessment, and clinical pharmacology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. agilent.com [agilent.com]

- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UGT2B7 in Chloramphenicol Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, is primarily eliminated from the human body through glucuronidation, a major phase II metabolic pathway. This technical guide delves into the critical role of UDP-glucuronosyltransferase 2B7 (UGT2B7) as the principal enzyme responsible for this biotransformation. Through a comprehensive review of kinetic data, experimental methodologies, and metabolic pathways, this document provides an in-depth understanding of the enzymatic processes governing chloramphenicol clearance. The information presented is intended to support research, scientific discovery, and professional drug development by offering a detailed perspective on the interaction between chloramphenicol and UGT2B7, including potential drug-drug interactions and variability in drug metabolism.

Introduction

The efficacy and safety of many pharmaceuticals are profoundly influenced by their metabolic fate within the body. For chloramphenicol, glucuronidation is the predominant route of elimination, converting the active drug into more water-soluble metabolites that can be readily excreted.[1][2][3] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Early research identified the formation of two main glucuronide conjugates: the major 3-O-chloramphenicol glucuronide and the minor 1-O-chloramphenicol glucuronide.[1][4] Subsequent reaction phenotyping studies involving a panel of human recombinant UGT isoforms have unequivocally identified UGT2B7 as the primary catalyst for the formation of both of these metabolites.[1][5] While other isoforms, such as UGT1A6 and UGT1A9, may play a minor role, the contribution of UGT2B7 is paramount.[1][5] Understanding the kinetics and experimental nuances of UGT2B7-mediated chloramphenicol glucuronidation is therefore essential for predicting drug clearance, potential drug interactions, and inter-individual variability in patient populations.

Quantitative Analysis of Chloramphenicol Glucuronidation

The enzymatic kinetics of chloramphenicol glucuronidation have been characterized in both pooled human liver microsomes (HLMs) and with expressed recombinant UGT2B7. These studies provide valuable quantitative data on the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax).

Table 1: Kinetic Parameters for 3-O-Chloramphenicol Glucuronide Formation

| System | Kinetic Model | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) |

| Pooled Human Liver Microsomes (HLMs) | Biphasic Michaelis-Menten | Km1: 46.0, Km2: 1027 | Not explicitly stated |

| Expressed UGT2B7 | Michaelis-Menten | 109.1 | Not explicitly stated |

| Pooled Human Liver Microsomes (HLMs) | Michaelis-Menten | 650 | 0.26 |

Data compiled from multiple sources.[1][4]

Table 2: Kinetic Parameters for 1-O-Chloramphenicol Glucuronide Formation

| System | Kinetic Model | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) |

| Pooled Human Liver Microsomes (HLMs) | Substrate Inhibition | 408.2 | Not explicitly stated |

| Expressed UGT2B7 | Substrate Inhibition | 115.0 | Not explicitly stated |

| Pooled Human Liver Microsomes (HLMs) | Michaelis-Menten | 301 | 0.014 |

Data compiled from multiple sources.[1][4]

Metabolic Pathway and Experimental Workflow

The glucuronidation of chloramphenicol by UGT2B7 is a direct conjugation reaction. The enzyme transfers a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to one of the hydroxyl groups on the chloramphenicol molecule.

Caption: Metabolic pathway of chloramphenicol glucuronidation catalyzed by UGT2B7.

The in vitro investigation of this pathway typically follows a structured experimental workflow to determine enzyme kinetics and identify the metabolites.

Caption: A typical experimental workflow for an in vitro chloramphenicol glucuronidation assay.

Detailed Experimental Protocols

The following outlines a generalized protocol for assessing chloramphenicol glucuronidation, based on methodologies cited in the literature.

Materials and Reagents

-

Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: Chloramphenicol.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Activating Agent: Alamethicin (B1591596) (for microsomal preparations).

-

Quenching Solution: Acetonitrile or other suitable organic solvent.

-

Analytical Standards: Certified reference standards for chloramphenicol and its glucuronide metabolites.

Incubation Conditions

-

Prepare a reaction mixture containing HLMs or recombinant UGT2B7, Tris-HCl buffer, and alamethicin (if using microsomes) to permeabilize the membrane and allow UDPGA access to the enzyme.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding chloramphenicol and UDPGA.

-

Incubate at 37°C for a specified time, ensuring the reaction remains within the linear range.

-

Terminate the reaction by adding a quenching solution.

Sample Analysis

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Separate the parent drug and its metabolites using a suitable HPLC column and mobile phase gradient.

-

Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Analysis

-

Calculate the rate of metabolite formation.

-

For kinetic studies, perform incubations with a range of chloramphenicol concentrations and fit the data to appropriate kinetic models (e.g., Michaelis-Menten, substrate inhibition) using non-linear regression analysis to determine Km and Vmax values.

Drug-Drug Interactions and Clinical Significance

The central role of UGT2B7 in chloramphenicol metabolism highlights the potential for drug-drug interactions. Co-administration of chloramphenicol with other drugs that are substrates or inhibitors of UGT2B7 can lead to altered pharmacokinetics.

-

Inhibition of Chloramphenicol Glucuronidation: Known UGT2B7 substrates, such as azidothymidine (AZT) and hyodeoxycholic acid, have been shown to inhibit the formation of both 3-O- and 1-O-chloramphenicol glucuronides in HLMs.[1][5]

-

Inhibition by Chloramphenicol: Conversely, chloramphenicol can inhibit the glucuronidation of other UGT2B7 substrates. For instance, in vitro studies have demonstrated that chloramphenicol can significantly decrease the glucuronidation of AZT.[5] This is of clinical importance as both drugs can cause myelosuppression, and their concurrent use may increase this risk.[5]

Caption: Competitive inhibition between chloramphenicol and AZT for UGT2B7-mediated glucuronidation.

Conclusion

UGT2B7 is the predominant enzyme responsible for the glucuronidation and subsequent clearance of chloramphenicol in humans. The kinetic parameters for this metabolic process have been well-characterized, revealing a high-capacity pathway. The reliance on a single primary enzyme for its metabolism makes chloramphenicol susceptible to drug-drug interactions with other UGT2B7 substrates and inhibitors. A thorough understanding of the role of UGT2B7 in chloramphenicol disposition, as outlined in this guide, is crucial for optimizing its therapeutic use and ensuring patient safety. The provided experimental frameworks serve as a foundation for further research into the nuances of UGT2B7 activity and its impact on drug metabolism.

References

- 1. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liverpool HIV Interactions [hiv-druginteractions.org]

Chloramphenicol Glucuronide: An In-depth Technical Guide to its Role as a Biomarker of Chloramphenicol Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol (B1208), a potent broad-spectrum antibiotic, has seen its use curtailed due to the risk of serious adverse effects, most notably aplastic anemia.[1][2][3] Rigorous monitoring of chloramphenicol exposure is therefore critical in both clinical and research settings. The primary route of chloramphenicol metabolism in humans is glucuronidation, leading to the formation of chloramphenicol glucuronide, its major and inactive metabolite.[1][4] This technical guide provides a comprehensive overview of this compound's utility as a key biomarker for assessing chloramphenicol exposure. We delve into the metabolic pathways, pharmacokinetic profiles, and detailed analytical methodologies for its quantification. This document is intended to serve as a core resource for professionals in drug development and biomedical research.

Introduction to Chloramphenicol and its Metabolism

Chloramphenicol is effective against a wide range of Gram-positive and Gram-negative bacteria, rickettsiae, and chlamydiae.[5] Its therapeutic action stems from the inhibition of microbial protein synthesis. However, its clinical application is limited by dose-related bone marrow suppression and, more critically, rare but fatal idiosyncratic aplastic anemia.[1][2]

The human body primarily eliminates chloramphenicol through hepatic metabolism, with subsequent renal excretion. The predominant metabolic pathway is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][6] This process converts the lipophilic parent drug into the more water-soluble and inactive this compound, facilitating its excretion in urine.[1] Approximately 75-90% of an oral dose of chloramphenicol is excreted in the urine as the glucuronide conjugate within 24 hours.[4]

The Metabolic Pathway of Chloramphenicol Glucuronidation

The glucuronidation of chloramphenicol primarily occurs at the hydroxyl groups of the propanediol (B1597323) side chain. The major isoform responsible for this biotransformation in the human liver is UGT2B7, with minor contributions from UGT1A6 and UGT1A9.[6] Two main glucuronide conjugates are formed: the 3-O-glucuronide (major metabolite) and the 1-O-glucuronide (minor metabolite).[6][7]

Pharmacokinetics of Chloramphenicol and its Glucuronide

The quantification of both chloramphenicol and its glucuronide metabolite is essential for a comprehensive pharmacokinetic assessment. The metabolic ratio of this compound to the parent drug can provide insights into the rate and extent of metabolism, which can be influenced by factors such as liver function and co-administered drugs.

Table 1: Pharmacokinetic Parameters of Chloramphenicol and this compound in Horses [8][9][10]

| Parameter | Administration Route | Chloramphenicol | This compound |

| Cmax (µg/mL) | Per Rectum (PR) | 0.119 ± 0.135 | - |

| Nasogastric Tube (NGT) | 11.7 ± 5.8 | - | |

| Relative Bioavailability (%) | Per Rectum (PR) | 0.56 ± 0.86 | - |

| Metabolic Ratio (Glucuronide/Parent) | Per Rectum (PR) | - | 20.2 ± 6.19 |

| Nasogastric Tube (NGT) | - | 5 ± 1.88 |

Table 2: In Vitro Enzyme Kinetics of Chloramphenicol Glucuronidation in Human Liver Microsomes [7]

| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |

| 3-O-Chloramphenicol Glucuronide | 650 | 0.26 |

| 1-O-Chloramphenicol Glucuronide | 301 | 0.014 |

Experimental Protocols for Quantification

The accurate measurement of chloramphenicol and its glucuronide in biological matrices is fundamental to its use as a biomarker. Due to the conjugated nature of the primary metabolite, a hydrolysis step is typically required to measure total chloramphenicol exposure.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of chloramphenicol and its glucuronide in biological samples.

Detailed Sample Preparation Protocol for Tissue Samples

This protocol is adapted from methodologies for the determination of chloramphenicol and its glucuronide conjugate in animal tissues.[11][12][13]

-

Sample Homogenization: Weigh 5-10 g of the tissue sample and homogenize it with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).[11][12]

-

Internal Standard Spiking: Add an internal standard, such as deuterated chloramphenicol (CAP-D5) or meta-chloramphenicol, to all samples, controls, and standards.[12][13]

-

Enzymatic Hydrolysis: To release the parent chloramphenicol from its glucuronide conjugate, add β-glucuronidase solution (e.g., 1500 units/mL) to the homogenate.[11][12] Incubate the mixture at 37°C for a specified period (e.g., 60 minutes or overnight).[11][12]

-

Extraction:

-

Liquid-Liquid Extraction: Add an organic solvent such as ethyl acetate (B1210297), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[11][12] Repeat the extraction process to ensure complete recovery. Combine the organic extracts.

-

Solid-Phase Extraction (SPE): Alternatively, after hydrolysis, the sample can be loaded onto a conditioned SPE cartridge (e.g., C18).[12] Wash the cartridge to remove interfering substances and then elute the analyte with a suitable solvent like acetonitrile (B52724).[12]

-

-

Concentration and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen at a controlled temperature (not exceeding 40-65°C).[11][12] Reconstitute the residue in a mobile phase-compatible solvent.

Analytical Instrumentation and Conditions

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of chloramphenicol.[11][13][14]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.[15][16]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is typically employed.[13][14] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both chloramphenicol and the internal standard.

Table 3: Validation Parameters for an LC-MS/MS Method for Chloramphenicol [13][17]

| Parameter | Result |

| Apparent Recovery | 92.1% to 107.1% |

| Repeatability (RSD) | < 11.0% |

| Within-Laboratory Reproducibility (RSD) | < 13.6% |

| Decision Limit (CCα) | 0.10 - 0.15 µg/kg |

| Detection Capability (CCβ) | 0.12 - 0.18 µg/kg |

Conclusion

This compound is an indispensable biomarker for accurately assessing exposure to chloramphenicol. Its measurement, in conjunction with the parent drug, provides a complete picture of the pharmacokinetic profile and metabolic clearance of chloramphenicol. The well-established analytical methodologies, particularly LC-MS/MS following enzymatic hydrolysis, offer the sensitivity and specificity required for rigorous monitoring in diverse biological matrices. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound as a biomarker in research and drug development.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chloramphenicol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Chloramphenicol and this compound in Horses Following Administration Per Rectum or via Nasogastric Intubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. madbarn.com [madbarn.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. fsis.usda.gov [fsis.usda.gov]

- 13. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Synthesis of Chloramphenicol Glucuronide: A Technical Guide for Researchers

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, is primarily metabolized in vivo via glucuronidation, a phase II biotransformation reaction. The resulting metabolite, chloramphenicol glucuronide, is crucial for toxicological studies, as a reference standard in analytical methods, and for investigating drug metabolism pathways. This technical guide provides an in-depth overview of the in vitro synthesis of this compound, focusing on the enzymatic approach. It includes detailed experimental protocols for synthesis and purification, a summary of relevant enzymatic kinetic data, and visual representations of the biochemical pathway and experimental workflow to aid researchers in the efficient production of this key metabolite for research purposes.

Introduction

The glucuronidation of chloramphenicol is a critical step in its detoxification and elimination from the body.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly found in the liver.[3] The process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to one of the hydroxyl groups of chloramphenicol, resulting in a more water-soluble and readily excretable compound.[3]

Two primary isomers of this compound are formed: the major 3-O-glucuronide and the minor 1-O-glucuronide. Research has identified that the human UGT isoform UGT2B7 is the primary enzyme responsible for the formation of both of these glucuronides.[1] Understanding the in vitro synthesis of these metabolites is essential for a variety of research applications, including:

-

Pharmacokinetic and Toxicological Studies: Investigating the role of glucuronidation in the clearance and potential toxicity of chloramphenicol.

-

Analytical Reference Standards: Providing a certified standard for the quantification of this compound in biological samples.

-

Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or induce the glucuronidation of chloramphenicol.

This guide will focus on the enzymatic synthesis of this compound using recombinant human UGT2B7 or human liver microsomes (HLMs) as the enzyme source.

Enzymatic Synthesis of this compound

The in vitro synthesis of this compound relies on the catalytic activity of UGT enzymes. The reaction involves the incubation of chloramphenicol with a source of UGT enzyme in the presence of the cofactor UDPGA and other necessary components.

Key Reagents and Materials

-

Enzyme Source:

-

Recombinant human UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Pooled Human Liver Microsomes (HLMs).

-

-

Substrates:

-

Chloramphenicol (Substrate).

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (Cofactor).

-

-

Buffers and Solutions:

-

Tris-HCl buffer (pH 7.4).

-

Magnesium chloride (MgCl₂).

-

Alamethicin (B1591596) (pore-forming peptide to permeabilize microsomal vesicles).

-

Acetonitrile (B52724) (for reaction termination and sample preparation).

-

Trichloroacetic acid (alternative for reaction termination).

-

Mobile phase for HPLC purification (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile/methanol).

-

-

Equipment:

-

Incubator or water bath (37°C).

-

Microcentrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Preparative or semi-preparative reverse-phase HPLC column (e.g., C18).

-

Lyophilizer or vacuum centrifuge.

-

Quantitative Data: Enzyme Kinetics

The efficiency of chloramphenicol glucuronidation by different enzyme sources has been characterized by determining the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ. These parameters are crucial for optimizing reaction conditions and predicting the rate of metabolite formation.

| Glucuronide Formed | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Notes |

| 3-O-Chloramphenicol Glucuronide | Pooled HLMs | 46.0 (high-affinity) & 1027 (low-affinity) | Not specified for each phase | Biphasic kinetics observed. |

| 3-O-Chloramphenicol Glucuronide | Expressed UGT2B7 | 109.1 | Not specified | Michaelis-Menten kinetics. |

| 1-O-Chloramphenicol Glucuronide | Pooled HLMs | 408.2 | Not specified | Substrate inhibition kinetics observed. |

| 1-O-Chloramphenicol Glucuronide | Expressed UGT2B7 | 115.0 | Not specified | Substrate inhibition kinetics observed. |

Data compiled from literature reports.[1]

Experimental Protocols

Protocol for In Vitro Synthesis of this compound

This protocol is designed for a small to medium-scale laboratory synthesis of this compound.

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture with the following components in Tris-HCl buffer (50 mM, pH 7.4):

-

Chloramphenicol: 100-500 µM (dissolved in a minimal amount of DMSO or methanol, final organic solvent concentration <1%).

-

MgCl₂: 5-10 mM.

-

UDPGA: 2-5 mM.

-

Alamethicin: 25-50 µg/mg of microsomal protein (if using HLMs).

-

UGT enzyme source: Recombinant UGT2B7 (e.g., 0.1-0.5 mg/mL) or HLMs (e.g., 0.5-2 mg/mL).

-

-

The total reaction volume can be scaled as needed (e.g., 200 µL to several milliliters).

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture without UDPGA at 37°C for 5 minutes to allow the alamethicin to permeabilize the microsomal vesicles and to bring the reaction to temperature.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding UDPGA to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a period ranging from 30 minutes to 4 hours. The optimal incubation time should be determined empirically by monitoring the formation of the product over time.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a smaller volume of trichloroacetic acid (e.g., 10% final concentration).

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the synthesized this compound, for purification.

-

Protocol for Purification of this compound by HPLC

This protocol outlines the purification of the synthesized glucuronide using semi-preparative HPLC.

-

HPLC System and Column:

-

Use a semi-preparative HPLC system equipped with a UV detector set to monitor at a wavelength where chloramphenicol and its glucuronide absorb (e.g., 278 nm).

-

A C18 reverse-phase column is suitable for this separation.

-

-

Mobile Phase Preparation:

-

Prepare two mobile phases:

-

Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate or 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

-

Chromatographic Separation:

-

Inject the supernatant from the synthesis reaction onto the HPLC column.

-

Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and re-equilibrate.

-

-

The exact gradient should be optimized to achieve good separation between chloramphenicol, this compound isomers, and other reaction components.

-

-

Fraction Collection:

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peaks. The glucuronides will elute earlier than the parent chloramphenicol due to their increased polarity. The 3-O- and 1-O-glucuronide isomers may be separable with an optimized gradient.

-

-

Post-Purification Processing:

-

Combine the collected fractions containing the purified glucuronide.

-

Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator or a stream of nitrogen.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.

-

-

Purity Assessment and Quantification:

-

Assess the purity of the final product by analytical HPLC-UV and confirm its identity using mass spectrometry (MS).

-

Quantify the purified glucuronide using a suitable method, such as by creating a calibration curve with a known standard if available, or by using the molar extinction coefficient of chloramphenicol as an approximation.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the enzymatic reaction and the overall experimental workflow for the in vitro synthesis of this compound.

Caption: Enzymatic glucuronidation of chloramphenicol by UGT2B7.

Caption: Experimental workflow for synthesis and purification.

Conclusion

The in vitro synthesis of this compound is a feasible and valuable tool for researchers in drug metabolism, toxicology, and analytical chemistry. By utilizing recombinant UGT2B7 or human liver microsomes, significant quantities of this metabolite can be produced for various research applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this compound in a laboratory setting. Careful optimization of reaction and purification conditions will be key to achieving high yields and purity.

References

- 1. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient With a Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of Chloramphenicol Glucuronide in Different Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (B1208), a broad-spectrum antibiotic, has been utilized in both human and veterinary medicine for decades. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary route of chloramphenicol metabolism is glucuronidation, a phase II biotransformation reaction that conjugates chloramphenicol with glucuronic acid, leading to the formation of chloramphenicol glucuronide. This inactive metabolite is more water-soluble and readily excreted from the body. Understanding the species-specific differences in the pharmacokinetics of this compound is paramount for effective and safe drug administration, as variations in its formation and elimination can profoundly impact the parent drug's exposure and potential for toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound across various species, details the experimental protocols used to derive this data, and visualizes the key metabolic and experimental processes.

Comparative Pharmacokinetics of Chloramphenicol and its Glucuronide

The pharmacokinetics of chloramphenicol and its glucuronide metabolite exhibit considerable variability among different species. This is largely attributed to differences in the activity of UDP-glucuronosyltransferase (UGT) enzymes, the primary enzymes responsible for glucuronidation.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for chloramphenicol and, where available, its glucuronide metabolite in various species. It is important to note that direct pharmacokinetic data for this compound is limited in many species, with most studies focusing on the parent compound.

Table 1: Pharmacokinetic Parameters of Chloramphenicol in Different Species

| Species | Dose & Route | T1/2 (h) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |

| Human | 15 mg/kg, oral | 1.6 - 4.6 | 0.2 - 3.1 | - | [1] |

| Horse | 25 mg/kg, IV | 0.65 - 1.20 | 0.51 - 0.78 | 0.78 - 1.22 | [2] |

| 50 mg/kg, oral | 2.65 ± 0.75 | - | - | [2] | |

| Cattle | 50 mg/kg, IV | 4.3 | 0.44 | - | |

| Dog | 25 mg/kg, IV | 4.95 ± 0.76 | 0.52 ± 0.09 | 0.0834 ± 0.0282 | [3] |

| Cat | - | 5.1 | 2.36 | - | [4] |

| Goat | 25 mg/kg, IV | 2.45 ± 1.23 | 3.10 ± 0.41 | 1.09 ± 0.21 | [4] |

| Camel | 5 mg/kg, IV | 1.67 | 0.921 | 0.018 (ml/min/kg) | [5] |

| Rat | - | - | - | - | [6][7] |

T1/2: Half-life, Vd: Volume of Distribution, Cl: Clearance. Values are presented as range or mean ± standard deviation.

Table 2: Pharmacokinetic Parameters and Metabolic Ratio of this compound in Horses

| Administration Route | Dose | Cmax of Chloramphenicol (µg/mL) | Cmax of this compound (µg/mL) | Metabolic Ratio (Glucuronide/Chloramphenicol) | Reference(s) |

| Nasogastric Tube (NGT) | 50 mg/kg | 11.7 ± 5.8 | Not Reported | 5 ± 1.88 | [8][9] |

| Per Rectum (PR) | 50 mg/kg | 0.119 ± 0.135 | Not Reported | 20.2 ± 6.19 | [8][9] |

Cmax: Maximum plasma concentration. The metabolic ratio provides an indication of the extent of glucuronidation.

Species-Specific Considerations:

-

Cats: This species is known to have a relative deficiency in glucuronidation capacity, leading to a longer half-life of chloramphenicol and increased susceptibility to its toxic effects[4][10][11].

-

Horses: Studies in horses have provided the most detailed insights into this compound pharmacokinetics, demonstrating rapid metabolism of the parent drug[2][8][9][12].

-

Ruminants (Cattle, Goats): The pharmacokinetics in ruminants can be influenced by the route of administration and the potential for drug inactivation by ruminal microflora[13][4].

-

Dogs: Dogs exhibit a moderate half-life for chloramphenicol, with glucuronidation being a major metabolic pathway[3][6].

-

Humans: In humans, chloramphenicol is extensively metabolized to its glucuronide conjugate, which is then renally excreted. The UDP-glucuronosyltransferase isoform UGT2B7 has been identified as the primary enzyme responsible for this process[1][14].

Metabolic Pathway of Chloramphenicol Glucuronidation

The biotransformation of chloramphenicol to this compound is a critical step in its detoxification and elimination. This process primarily occurs in the liver and is catalyzed by UGT enzymes.

The UGT enzymes responsible for chloramphenicol glucuronidation can vary between species. While UGT2B7 is predominant in humans, the specific orthologs in many veterinary species are not as well characterized, contributing to the observed pharmacokinetic differences[15][14].

Experimental Protocols

The generation of reliable pharmacokinetic data is dependent on robust and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the study of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Animal Models

A typical in vivo pharmacokinetic study aims to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Objective: To determine the pharmacokinetic profile of chloramphenicol and this compound in a specific animal species.

Materials:

-

Chloramphenicol (pharmaceutical grade)

-

Vehicle for drug administration (e.g., water, propylene (B89431) glycol)

-

Test animals (e.g., rats, dogs, horses), appropriately housed and acclimatized

-

Blood collection supplies (syringes, tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for sample storage

-

Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Procedure:

-

Animal Preparation: Healthy, adult animals of a specific strain or breed are used. They are typically fasted overnight before drug administration but have free access to water.

-

Dosing: A precisely weighed dose of chloramphenicol is administered. The route of administration (e.g., intravenous, oral, intramuscular) is chosen based on the study objectives.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.

-

Sample Analysis: The concentrations of chloramphenicol and this compound in the plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (Cl).

In Vitro Chloramphenicol Glucuronidation Assay using Liver Microsomes

In vitro assays using liver microsomes are valuable for studying the metabolism of drugs in a controlled environment and for identifying the enzymes involved.

Objective: To determine the rate of this compound formation by liver microsomes from a specific species.

Materials:

-

Liver microsomes from the species of interest

-

Chloramphenicol

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (a pore-forming agent to activate UGTs)

-

Reaction buffer (e.g., Tris-HCl)

-

Magnesium chloride (MgCl2)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., acetonitrile)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Microsome Preparation: Pooled liver microsomes are thawed on ice.

-

Incubation Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, MgCl2, alamethicin, and the liver microsomes. The mixture is pre-incubated at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding chloramphenicol and UDPGA to the pre-warmed incubation mixture.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Reaction Termination: The reaction is stopped by adding a cold quenching solution, such as acetonitrile, which precipitates the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the amount of this compound formed.

-

Data Analysis: The rate of metabolite formation is calculated and typically expressed as pmol or nmol of product formed per minute per milligram of microsomal protein.

Conclusion